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Compound of Interest

Compound Name: 5-Phenyl-2-furaldehyde

Cat. No.: B076939 Get Quote

An In-Depth Technical Guide to 5-Phenyl-2-furaldehyde: Synthesis, Reactivity, and

Applications

Introduction
5-Phenyl-2-furaldehyde, a bi-aromatic heterocyclic aldehyde, stands as a pivotal intermediate

in the synthesis of complex organic molecules. Comprising a furan ring substituted with a

phenyl group at the 5-position and an aldehyde at the 2-position, this compound merges the

chemical reactivity of both aromatic systems, offering a versatile scaffold for chemical

innovation. Its significance is particularly pronounced in the fields of medicinal chemistry and

materials science, where it serves as a foundational building block for designing novel

compounds with tailored biological activities and material properties. The furan moiety, often

derived from biomass, positions 5-Phenyl-2-furaldehyde as a key player in the transition

towards sustainable chemical synthesis. This guide provides an in-depth exploration of its

chemical properties, synthesis methodologies, and applications, tailored for researchers and

professionals in drug development.

Core Physicochemical and Structural Properties
A comprehensive understanding of a molecule's intrinsic properties is fundamental to its

application. 5-Phenyl-2-furaldehyde is a solid at room temperature with a distinct melting point

range. Its identity and purity are typically confirmed through a combination of spectroscopic and

physical methods.
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Property Value Source(s)

Molecular Formula C₁₁H₈O₂ [1][2]

Molecular Weight 172.18 g/mol [1][2]

IUPAC Name 5-phenylfuran-2-carbaldehyde [1]

CAS Number 13803-39-9 [1][2]

Appearance Crystalline solid [3]

Melting Point 29-33 °C [2][4]

Canonical SMILES
C1=CC=C(C=C1)C2=CC=C(O

2)C=O
[1]

InChI Key
BMJHNNPEPBZULA-

UHFFFAOYSA-N
[1]

Strategic Synthesis Methodologies
The synthesis of 5-Phenyl-2-furaldehyde can be accomplished through several strategic

routes. The choice of method often depends on factors such as substrate availability, desired

yield, scalability, and tolerance to various functional groups. The most prevalent and effective

methods involve modern cross-coupling reactions and classical arylation techniques.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic

chemistry for their high efficiency and broad substrate scope. The Suzuki-Miyaura and Stille

couplings are particularly effective for synthesizing 5-Phenyl-2-furaldehyde.

Causality Behind Experimental Choices:

Catalyst: Palladium complexes, such as those containing phosphine ligands (e.g.,

Pd(PPh₃)₄) or N-heterocyclic carbenes, are chosen for their ability to efficiently facilitate the

catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific

ligand influences catalyst stability and reactivity.
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Base (Suzuki Coupling): A base (e.g., Cs₂CO₃, K₂CO₃) is crucial for the activation of the

boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes

transmetalation.

Solvent: Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide

(DMF) are often used to ensure the solubility of reactants and intermediates throughout the

catalytic cycle.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: Generalized workflow for the Suzuki-Miyaura synthesis of 5-Phenyl-2-furaldehyde.
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Protocol: Suzuki-Miyaura Synthesis of 5-Phenyl-2-furaldehyde[5]

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent),

phenylboronic acid (1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2

equivalents).

Solvent and Catalyst Addition: Add a suitable solvent, such as N-methylpyrrolidone (NMP).

The reaction mixture is then degassed by bubbling nitrogen gas through it for 15-20 minutes

to create an inert atmosphere.

Catalysis: Introduce the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂,

0.05 equivalents), to the mixture.

Reaction Execution: Heat the mixture to 80-100 °C and stir until thin-layer chromatography

(TLC) indicates the consumption of the starting material.

Work-up: After cooling to room temperature, dilute the mixture with water and extract the

product with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel to yield pure 5-phenyl-2-furaldehyde.

Meerwein Arylation
A classic route to aryl-substituted furans is the Meerwein arylation, which involves the reaction

of a diazonium salt with an activated alkene, in this case, the furan ring.[3][6]

Causality Behind Experimental Choices:

Diazotization: The reaction of an aniline with sodium nitrite and a strong acid (like HCl) at low

temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures prevent the

premature decomposition of this unstable intermediate.

Catalyst: A copper(II) salt, such as cupric chloride (CuCl₂), catalyzes the decomposition of

the diazonium salt and facilitates the radical addition to the furan ring.

Protocol: Synthesis via Meerwein Arylation[3][6]
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Diazonium Salt Preparation: Dissolve the substituted aniline (e.g., aniline, 1 equivalent) in a

mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.

Diazotization: Add a solution of sodium nitrite (NaNO₂, 1 equivalent) in water dropwise while

maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of

the diazonium chloride salt.

Arylation Reaction: In a separate flask, prepare a solution of 2-furaldehyde (1.5 equivalents)

and cupric chloride (CuCl₂, catalytic amount) in a suitable solvent like acetone or water.

Addition: Slowly add the cold diazonium salt solution to the furaldehyde mixture with

vigorous stirring.

Reaction Completion: Continue stirring for several hours at room temperature. The reaction

progress can be monitored by the evolution of nitrogen gas.

Isolation: The product often precipitates from the reaction mixture. Collect the solid by

filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to

obtain the purified 5-phenyl-2-furaldehyde.

Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-Phenyl-2-furaldehyde stems from the reactivity of its aldehyde

functional group, which serves as a handle for extensive molecular elaboration. This allows for

its use as a starting material for a wide array of more complex heterocyclic compounds.[5]

Key Reactions:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile,

ethyl cyanoacetate) in the presence of a base yields furfurylidene derivatives, which are

important intermediates for various dyes and pharmaceuticals.[5]

Schiff Base Formation: Condensation with primary amines or hydrazides readily forms

imines (Schiff bases), a common linkage in pharmacologically active molecules.[3][6]

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-furan derivatives.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an

alcohol, further expanding the range of accessible derivatives.
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Caption: Key derivatization reactions of 5-Phenyl-2-furaldehyde.

Applications in Drug Discovery and Development
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous

natural products and synthetic drugs. 5-Phenyl-2-furaldehyde serves as a crucial starting

material for designing polyfunctionalized heterocyclic compounds with significant

pharmacological potential.[5]

Antimicrobial Agents: Derivatives synthesized from 5-Phenyl-2-furaldehyde have shown

promise as antimicrobial agents. The combination of the furan and phenyl rings can be

modified to optimize interaction with microbial targets.

Antitumor Compounds: The rigid, planar structure of the 5-phenylfuran scaffold is a valuable

template for developing intercalating agents or enzyme inhibitors for cancer therapy.

Research has demonstrated that compounds derived from this molecule exhibit antitumor

activities.[3][5][6]
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Anti-inflammatory Agents: The furan ring is present in various compounds with anti-

inflammatory properties. By modifying the substituents on the phenyl ring and derivatizing

the aldehyde group, novel anti-inflammatory candidates can be synthesized and evaluated.

[6]

The value of 5-Phenyl-2-furaldehyde in drug development lies in its ability to act as a rigid

core structure from which various functional groups can be appended, allowing for systematic

exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage
As with any chemical reagent, proper handling of 5-Phenyl-2-furaldehyde is essential for

laboratory safety. Based on aggregated GHS data, the compound presents several hazards.

Hazard Identification:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances.

Conclusion
5-Phenyl-2-furaldehyde is a high-value chemical intermediate with a rich and versatile

chemistry. Its straightforward synthesis via modern catalytic methods and its capacity for
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extensive derivatization make it an indispensable tool for researchers. Particularly in drug

discovery, its scaffold provides a robust platform for the development of novel therapeutics

targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and

handling is paramount for unlocking its full potential in scientific research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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